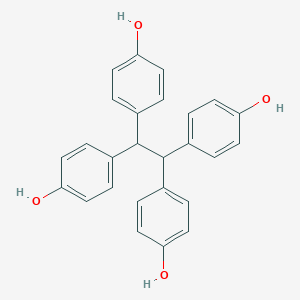

4,4',4'',4'''-(Ethan-1,1,2,2-tetrayl)tetraphenol

Übersicht

Beschreibung

Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-, also known as Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-, is a useful research compound. Its molecular formula is C26H22O4 and its molecular weight is 398.4 g/mol. The purity is usually 95%.

The exact mass of the compound Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 310098. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photonische & optische Materialien

Diese Verbindung wird bei der Herstellung von photonischen und optischen Materialien verwendet . Diese Materialien finden Anwendung in verschiedenen Bereichen wie Telekommunikation, Bildgebung und Gesundheitswissenschaften.

Synthetisches Zwischenprodukt für Aggregation-Induced Emission (AIE)-Farbstoff

Die Verbindung dient als synthetisches Zwischenprodukt für Aggregation-Induced Emission (AIE)-Farbstoff . AIE-Farbstoffe sind eine Klasse von lumineszierenden Materialien, die bei Aggregation Licht emittieren, und sie finden breite Anwendung in der Bio-Bildgebung, chemischen Sensorik und optoelektronischen Geräten.

Synthese von Alkyl-Halogen zur Herstellung von Ether über Veresterung und Polymerisationsreaktion

Es wird in der weiteren Synthese von Alkyl-Halogen zur Herstellung von Ether über Veresterung und Polymerisationsreaktion verwendet . Dieser Prozess ist entscheidend für die Herstellung verschiedener Polymere und organischer Verbindungen.

Organischer Linker für die Synthese von kovalenten organischen Gerüsten (COFs)

Die Verbindung wird ausgiebig als organischer Linker für die Synthese von kovalenten organischen Gerüsten (COFs) verwendet . COFs sind eine Klasse von porösen Polymeren mit potenziellen Anwendungen in der Gasspeicherung, Katalyse und Sensorik.

Baustein für zweidimensionale konjugierte kovalente organische Gerüste (2D-COFs)

Die Verbindung wird als Baustein für zweidimensionale konjugierte kovalente organische Gerüste (2D-COFs) verwendet . Diese 2D-COFs zeichnen sich durch hervorragende thermische Stabilität, eine hochkristalline Struktur und eine hohe spezifische Oberfläche aus, was sie für verschiedene Anwendungen geeignet macht.

Anwendungen in Perovskit-Solarzellen

Die Verbindung wurde erfolgreich in Perovskit-Solarzellen (PVSCs) eingesetzt . Es fördert die Interfacial-Ladungsdynamik, um die Leistung der PVSCs zu optimieren. Die Leistung der COF-modifizierten PVSC konnte von 17,40 % auf 19,80 % verbessert werden .

Molekulartechnik und Einschluss-Effekt angetriebene ultrahelle fluoreszierende Nanopartikel

Die Verbindung wird bei der Entwicklung von ultrahellen fluoreszierenden Nanopartikeln eingesetzt, die auf einer umfassenden Strategie basieren, die auf molekularer Technik und räumlicher Einschluss von Nanopartikeln (NP) basiert

Wirkmechanismus

Target of Action

It’s known that this compound is used in the synthesis of aggregation-induced emission (aie) dyes . AIE dyes are fluorescent materials that emit light when their molecules aggregate, and they are often used in sensing, bioimaging, and optoelectronic devices .

Mode of Action

The mode of action of 4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetraphenol is primarily through its role as a building block in the synthesis of AIE dyes . It’s used in further synthesis of alkyl-halogen to make ether via esterification and polymer reaction .

Biochemical Pathways

Its role in the synthesis of aie dyes suggests it may influence pathways related to fluorescence and light emission in these materials .

Result of Action

The primary result of the action of 4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetraphenol is the production of AIE dyes . These dyes have unique optical properties, including strong fluorescence upon aggregation, which makes them useful in a variety of applications, from sensing and bioimaging to optoelectronic devices .

Biologische Aktivität

Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-, also known as tetrakis(4-hydroxyphenyl)ethane (THPE), is a synthetic compound characterized by its unique tetrakis structure featuring four para-hydroxyphenyl groups linked by a central ethane core. This article explores the biological activity of THPE, including its synthesis, potential applications, and relevant research findings.

- Chemical Formula : C26H22O4

- Molecular Weight : 422.45 g/mol

- CAS Number : 119301-59-6

- Melting Point : 323°C (lit.)

- Boiling Point : 559.4±45.0 °C (predicted)

- Density : 1.324±0.06 g/cm³ (predicted)

- pKa : 9.72±0.26 (predicted)

Synthesis

THPE is synthesized through a condensation reaction involving phenol and a suitable ethane derivative. The general synthesis route includes:

- Reagents : Phenol and tetrachloroethane.

- Reaction Conditions : Controlled temperature and inert atmosphere to minimize oxidation.

- By-products : Various oligomers may form depending on reaction conditions.

Antioxidant Properties

Research indicates that THPE exhibits significant antioxidant activity due to its multiple hydroxyl groups, which can scavenge free radicals effectively. A study demonstrated that THPE could inhibit lipid peroxidation in vitro, suggesting potential applications in preventing oxidative stress-related diseases .

Antimicrobial Activity

THPE has shown antimicrobial properties against various pathogens. In a comparative study, THPE was tested against Gram-positive and Gram-negative bacteria, demonstrating inhibitory effects particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of common antibiotics, indicating its potential as an antimicrobial agent .

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of THPE on cancer cell lines such as HeLa and MCF-7. Results indicated that THPE induces apoptosis in these cells through the activation of caspase pathways and modulation of cell cycle progression . The compound's ability to selectively target cancer cells while sparing normal cells positions it as a promising candidate for further drug development.

Case Studies

- Antioxidant Efficacy in Cellular Models

- Antimicrobial Testing

Research Findings Summary Table

| Property | Value/Observation |

|---|---|

| Antioxidant Activity | Effective in reducing ROS levels |

| Antimicrobial Activity | MIC of 50 µg/mL against S. aureus |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

| Synthesis Method | Condensation of phenol with ethane derivative |

Eigenschaften

IUPAC Name |

4-[1,2,2-tris(4-hydroxyphenyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O4/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16,25-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPBBNNDDQOWPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064785 | |

| Record name | Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7727-33-5 | |

| Record name | 1,1,2,2-Tetrakis(4-hydroxyphenyl)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7727-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007727335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7727-33-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanediylidenetetrakisphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.